molecular formula C17H20N2O4S B467984 N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 587850-65-5

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

Cat. No. B467984
CAS RN: 587850-65-5
M. Wt: 348.4g/mol
InChI Key: NVACMZDANBPPJR-UHFFFAOYSA-N
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Description

“N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the linear formula C15H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H16N2O4S . The molecular weight of the compound is 320.37 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 320.37 . More specific properties like melting point, boiling point, solubility, and others might need to be determined experimentally.

Mechanism of Action

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting various physiological processes.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which reduces the risk of gastrointestinal side effects. It has also been extensively studied and has a well-established mechanism of action. However, this compound has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds in the body. In addition, this compound has been shown to have off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide research. One potential area of study is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects. Another area of study is the investigation of this compound's potential use in the treatment of Alzheimer's disease and stroke. Additionally, this compound's antitumor properties could be further explored for potential cancer treatments. Finally, this compound's effects on other inflammatory pathways could be investigated to better understand its mechanism of action.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-(aminosulfonyl)phenylhydrazine with 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through recrystallization or chromatography. The purity of this compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to have antitumor properties and can induce apoptosis in cancer cells. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and stroke.

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVACMZDANBPPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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